molecular formula C10H12F3N B14035195 (1R)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethylamine

(1R)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethylamine

Cat. No.: B14035195
M. Wt: 203.20 g/mol
InChI Key: INRBYXPPKYMXGN-SECBINFHSA-N
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Description

®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde.

    Formation of Intermediate: The reaction between 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde under controlled conditions leads to the formation of an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using suitable reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the desired ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enantioselective synthesis are commonly employed to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include imines, amides, substituted aromatic compounds, and various amine derivatives.

Scientific Research Applications

®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The compound may act as an inhibitor or modulator of certain biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2,5-DIMETHYLPHENYL)PYRROLIDINE
  • ®-2-(2,5-DIMETHYLPHENYL)PIPERIDINE
  • 2,5-DIMETHYLPHENYLACETYL CHLORIDE

Uniqueness

®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in asymmetric synthesis and medicinal chemistry, offering advantages over similar compounds in terms of reactivity and selectivity.

This detailed article provides a comprehensive overview of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3N/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m1/s1

InChI Key

INRBYXPPKYMXGN-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](C(F)(F)F)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(F)(F)F)N

Origin of Product

United States

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